N-乙酰神经氨酸甲酯 2,4,7,8,9-五乙酸酯-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

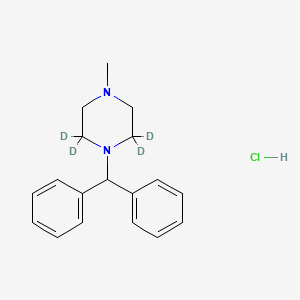

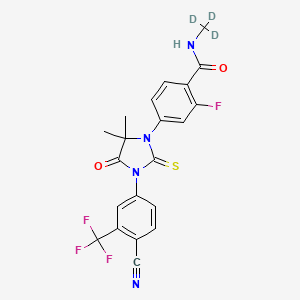

“N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3” is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins .

Molecular Structure Analysis

The empirical formula of this compound is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI are also provided .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 154-155°C . It should be stored at -20°C .科学研究应用

Glycosylation Studies

This compound is utilized in glycosylation reactions to study the synthesis of glycosides and ortho esters . The reactions involve the derivative of 2β,3β-epoxyneuraminic acid with primary or secondary alcohols, providing insights into the mechanisms of glycosidic bond formation.

Physiological Role Elucidation

Research has focused on the physiological roles of N-acetylneuraminic acid derivatives, including their presence as terminal sugars in cell surface glycans and their involvement in numerous physiological functions . This compound aids in understanding these roles due to its structural similarity.

Biomedical Applications

N-Acetylneuraminic Acid Methyl Ester derivatives are significant in biomedicine for the targeted management of ailments such as cancer and viral infections . Their role in the development of therapeutic agents is a key area of application.

Glycoprotein Research

As an acetylated neuraminic acid derivative, it often appears as the terminal sugar of glycoproteins . This makes it a valuable tool for studying the structure and function of glycoproteins in various biological processes.

Metabolic Engineering

The compound is also pivotal in metabolic engineering strategies aimed at large-scale synthesis of N-acetylneuraminic acid. It serves as a model compound for developing biosynthesis pathways .

Enzyme-Catalyzed Synthesis

It is used in enzyme-catalyzed preparations, where its reactivity can help in understanding and improving enzyme specificity and efficiency in synthesizing sialic acid derivatives .

Whole-Cell Biocatalysis

In whole-cell biocatalysis, this compound can be used to study the conversion of precursors to desired products within a living cell, which is crucial for industrial-scale production .

Safety Evaluation and Regulatory Status

The safety evaluation and regulatory status of compounds like N-Acetylneuraminic Acid Methyl Ester derivatives are critical for their application in food, cosmetics, and pharmaceuticals. Research in this field ensures the safe and approved use of these compounds .

作用机制

Target of Action

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.

Biochemical Pathways

Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves the protection of the hydroxyl groups of N-Acetylneuraminic Acid, followed by the esterification of the carboxylic acid group with methanol and acetylation of the remaining hydroxyl groups with acetic anhydride. The final step involves the deprotection of the protected hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "N-Acetylneuraminic Acid", "Methanol", "Acetic Anhydride", "Acetic Acid", "Pyridine", "Dimethylformamide", "Triethylamine", "Dichloromethane", "Sodium Bicarbonate", "Sodium Sulfate" ], "Reaction": [ "Protection of the hydroxyl groups with acetyl chloride in the presence of pyridine and dimethylformamide", "Esterification of the carboxylic acid group with methanol in the presence of triethylamine and dichloromethane", "Acetylation of the remaining hydroxyl groups with acetic anhydride in the presence of pyridine", "Deprotection of the protected hydroxyl groups with sodium bicarbonate in methanol", "Purification of the final product using sodium sulfate and chromatography" ] } | |

CAS 编号 |

950508-99-3 |

产品名称 |

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 |

分子式 |

C22H31NO14 |

分子量 |

536.501 |

IUPAC 名称 |

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |

InChI 键 |

MFDZYSKLMAXHOV-UCWJTYEISA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

同义词 |

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)